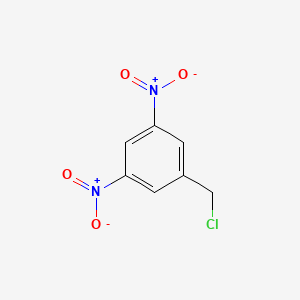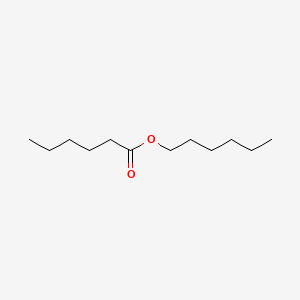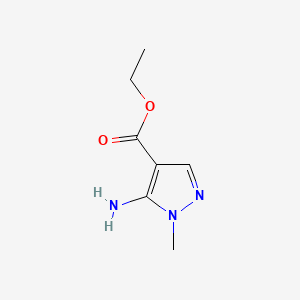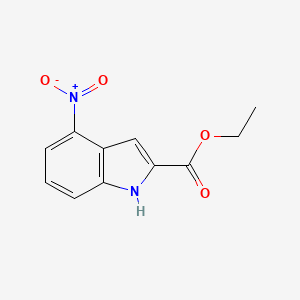
Cloruro de 3,5-dinitrobenzilo
Descripción general
Descripción
3,5-Dinitrobenzyl chloride is an organic compound with the molecular formula C7H5ClN2O4. It is a derivative of benzyl chloride where two nitro groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.
Aplicaciones Científicas De Investigación
3,5-Dinitrobenzyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various substituted benzyl compounds.
Biology: It serves as a labeling reagent for the detection of biomolecules such as proteins and nucleic acids.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Target of Action
The primary targets of 3,5-Dinitrobenzyl chloride are organic compounds, specifically alcohols and amines . It is used in cases where the substance to be analyzed is sensitive and cannot be directly reacted with 3,5-dinitrobenzoic acid .
Mode of Action
3,5-Dinitrobenzyl chloride interacts with its targets (alcohols and amines) through a process known as derivatization . This process involves the reaction of 3,5-Dinitrobenzyl chloride with these organic compounds to form derivatives that can be more easily analyzed .
Biochemical Pathways
The interaction of 3,5-Dinitrobenzyl chloride with alcohols and amines leads to the formation of derivatives that can be analyzed using various biochemical techniques
Result of Action
The primary result of the action of 3,5-Dinitrobenzyl chloride is the formation of derivatives of alcohols and amines that can be more easily analyzed . This allows for the identification and quantification of these organic compounds in various samples.
Action Environment
The action of 3,5-Dinitrobenzyl chloride can be influenced by various environmental factors. For instance, it is known to hydrolyze in contact with moisture or water, releasing toxic and corrosive fumes of hydrogen chloride and aqueous hydrochloric acid . Therefore, it must be handled and stored under appropriate conditions to ensure its stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dinitrobenzyl chloride can be synthesized through a multi-step process. One common method involves the reduction of 3,5-dinitrobenzoyl chloride to 3,5-dinitrobenzyl alcohol, followed by chlorination to obtain 3,5-dinitrobenzyl chloride . The reduction step typically uses a reducing agent such as sodium borohydride, while the chlorination step employs a chlorinating reagent like thionyl chloride or phosphorus trichloride .
Industrial Production Methods
In industrial settings, the synthesis of 3,5-dinitrobenzyl chloride often involves the nitration of benzyl chloride to introduce the nitro groups at the desired positions. This is followed by purification steps to isolate the desired product. The process is optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitrobenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in 3,5-dinitrobenzyl chloride can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding substituted products.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The benzyl group can be oxidized to form benzaldehyde derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substituted Benzyl Derivatives: Products formed from nucleophilic substitution reactions.
Amino Derivatives: Products formed from the reduction of nitro groups.
Benzaldehyde Derivatives: Products formed from the oxidation of the benzyl group.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrobenzyl chloride: Similar structure but with nitro groups at the 2 and 4 positions.
3,5-Dinitrobenzoyl chloride: Similar structure but with a carbonyl chloride group instead of a benzyl chloride group.
2,4,6-Trinitrobenzyl chloride: Contains three nitro groups, making it more reactive.
Uniqueness
3,5-Dinitrobenzyl chloride is unique due to the specific positioning of the nitro groups, which imparts distinct reactivity and stability compared to other nitrobenzyl chlorides. This makes it particularly useful in selective synthetic applications where controlled reactivity is required.
Propiedades
IUPAC Name |
1-(chloromethyl)-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJODKZAFKWUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8072790 | |
| Record name | Benzene, 1-(chloromethyl)-3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74367-78-5 | |
| Record name | 3,5-Dinitrobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74367-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(chloromethyl)-3,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074367785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(chloromethyl)-3,5-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-(chloromethyl)-3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-chloro-3,5-dinitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 3,5-dinitrobenzyl chloride in the context of these research papers?
A1: 3,5-Dinitrobenzyl chloride is primarily used as a derivatizing agent for analytical purposes. For instance, it is used to modify molecules for easier detection and analysis. In one study, it was reacted with [3H]methanol, a product of mild alkaline hydrolysis of methylated glutamic acid residues in chemotaxis proteins, to form [3H]methyl 3,5-dinitrobenzoate []. This derivatization facilitated the identification of the methylated amino acid through reverse-phase high-pressure liquid chromatography.
Q2: Why is the Mitsunobu reaction favored over traditional methods when esterifying specific D-amino acid derivatives with 3,5-dinitrobenzyl chloride?
A2: Traditional esterification methods using 3,5-dinitrobenzyl chloride under alkaline conditions proved challenging for certain D-amino acid derivatives with reactive side chains []. The Mitsunobu reaction provided a more effective alternative, enabling the successful activation of these derivatives into their respective 3,5-dinitrobenzyl esters []. This highlights the importance of reaction-specific conditions for efficient chemical synthesis.
Q3: Can you provide an example of how 3,5-dinitrobenzyl chloride contributes to building complex molecules?
A3: In the synthesis of "double-cavity calix[4]arenes," 3,5-dinitrobenzyl chloride plays a crucial role []. It acts as a building block by reacting with calix[4]arenes to form diethers []. These diethers are then further modified, with the nitro groups in 3,5-dinitrobenzyl chloride serving as handles for subsequent reactions, ultimately leading to the creation of the double-cavity structure [].
Q4: How does the incorporation of 3,5-dinitrobenzyl chloride into a molecule impact its fluorescence properties?
A4: Research indicates that 3,5-dinitrobenzyl alcohol, a derivative of 3,5-dinitrobenzyl chloride, acts as an effective quencher for the fluorescence of bis-(2,2bipyridine)-ruthenium(II)-5-amino-1,10-phenanthroline hexafluorophosphate (RuNH2) []. This quenching effect was observed when both molecules were covalently linked to a poly(N,N dimethylacrylamide) (PDMA) polymer []. This finding suggests that strategically incorporating 3,5-dinitrobenzyl derivatives into molecular systems could be used to modulate fluorescence properties.
Q5: Are there any documented biological applications of 3,5-dinitrobenzyl chloride derivatives?
A5: Research shows the use of a 3,5-dinitrobenzyl ester derivative of D-glutamine in a biological context []. This derivative was successfully used with a flexizyme to convert tRNA to the corresponding D-glutaminyl-tRNA []. This modified tRNA was then used to incorporate both D- and L-glutamine into a model peptide structurally similar to IFN-β []. This demonstrates the potential of 3,5-dinitrobenzyl chloride derivatives as tools in studying and manipulating biological processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















